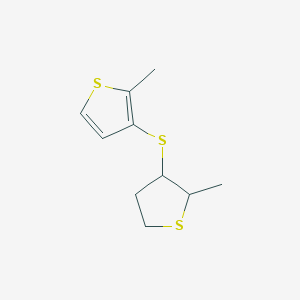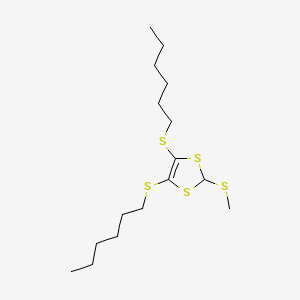
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is an organosulfur compound characterized by the presence of hexylsulfanyl and methylsulfanyl groups attached to a dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole typically involves the reaction of appropriate thiol precursors with a dithiole core. One common method involves the use of hexylthiol and methylthiol in the presence of a base, such as sodium hydride, to facilitate the substitution reactions on the dithiole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted dithiole derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Used as a bidentate ligand in hydroformylation reactions.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development in organic transformations.
Uniqueness
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is unique due to its specific combination of hexylsulfanyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
149468-15-5 |
|---|---|
Fórmula molecular |
C16H30S5 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
4,5-bis(hexylsulfanyl)-2-methylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C16H30S5/c1-4-6-8-10-12-18-14-15(21-16(17-3)20-14)19-13-11-9-7-5-2/h16H,4-13H2,1-3H3 |
Clave InChI |
QUISRELBLBAUIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C(SC(S1)SC)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



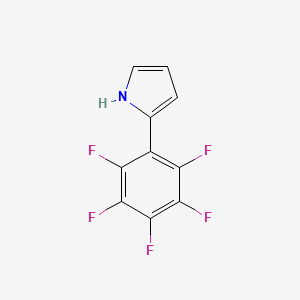
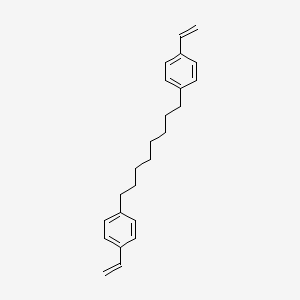

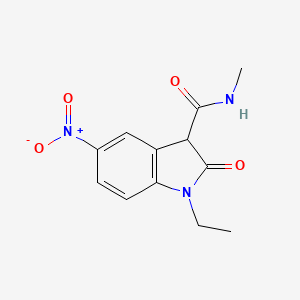
silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
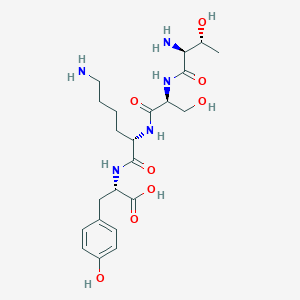



![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)

